4-MethylDibenzofuran-6-boronicacid
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Overview
Description
4-MethylDibenzofuran-6-boronicacid is an organoboron compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a dibenzofuran ring system, which is further substituted with a methyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-MethylDibenzofuran-6-boronicacid typically involves the borylation of 4-methyldibenzofuran. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-MethylDibenzofuran-6-boronicacid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Substitution: Various substituted dibenzofuran derivatives.
Scientific Research Applications
4-MethylDibenzofuran-6-boronicacid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-MethylDibenzofuran-6-boronicacid in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its aryl or vinyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the dibenzofuran ring system.
4-Methylphenylboronic Acid: Similar in structure but lacks the dibenzofuran ring system.
Dibenzofuran-6-boronic Acid: Similar in structure but lacks the methyl group.
Uniqueness: 4-MethylDibenzofuran-6-boronicacid is unique due to the presence of both the dibenzofuran ring system and the methyl group, which confer specific reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C13H11BO3 |
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Molecular Weight |
226.04 g/mol |
IUPAC Name |
(6-methyldibenzofuran-4-yl)boronic acid |
InChI |
InChI=1S/C13H11BO3/c1-8-4-2-5-9-10-6-3-7-11(14(15)16)13(10)17-12(8)9/h2-7,15-16H,1H3 |
InChI Key |
DYBULZBYAHWAMM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)C3=CC=CC(=C3O2)C)(O)O |
Origin of Product |
United States |
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